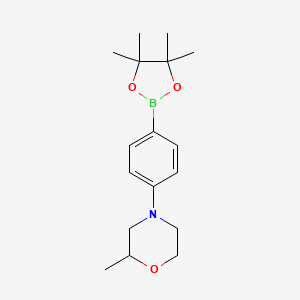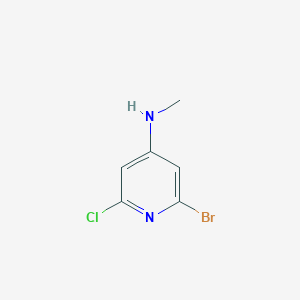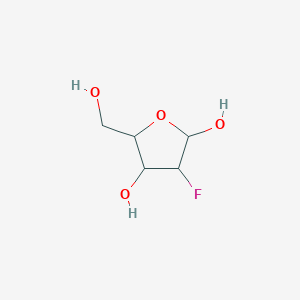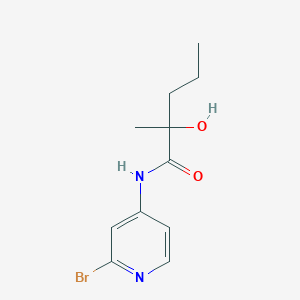![molecular formula C8H14O3 B13887009 3-[(Oxan-2-yl)oxy]propanal CAS No. 62592-78-3](/img/structure/B13887009.png)
3-[(Oxan-2-yl)oxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxan-2-yl)oxy]propanal is an organic compound with the molecular formula C8H14O3. It is an aldehyde that features an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]propanal typically involves the reaction of oxane derivatives with propanal under controlled conditions. One common method is the acid-catalyzed reaction of oxane with propanal, where the oxane ring opens and attaches to the aldehyde group of propanal. This reaction requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts, such as Lewis acids, are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-2-yl)oxy]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-[(Oxan-2-yl)oxy]propanoic acid.
Reduction: 3-[(Oxan-2-yl)oxy]propanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Oxan-2-yl)oxy]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Oxan-2-yl)oxy]propanal depends on its reactivity with various biological targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The aldehyde group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
3-[(Oxan-2-yl)oxy]propanol: The reduced form of 3-[(Oxan-2-yl)oxy]propanal, where the aldehyde group is converted to a primary alcohol.
3-[(Oxan-2-yl)oxy]propanoic acid: The oxidized form of this compound, where the aldehyde group is converted to a carboxylic acid.
Oxane derivatives: Compounds containing the oxane ring structure, which can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of an oxane ring and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its reactivity and potential biological activity also make it a compound of interest in various research fields.
Properties
CAS No. |
62592-78-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h5,8H,1-4,6-7H2 |
InChI Key |
UOOYMLCJSFOYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)

![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)



![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)



